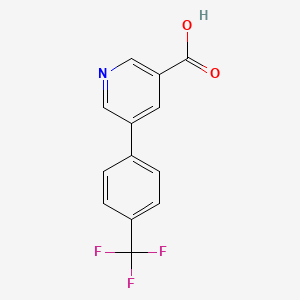

5-(4-Trifluoromethylphenyl)nicotinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

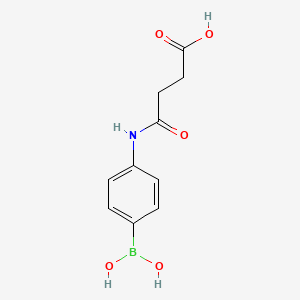

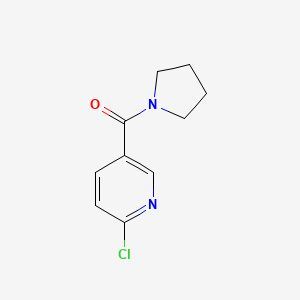

5-(4-Trifluoromethylphenyl)nicotinic acid is a chemical compound with the molecular formula C13H8F3NO2 . It has a molecular weight of 267.21 .

Synthesis Analysis

The synthesis of 5-(4-Trifluoromethylphenyl)nicotinic acid involves the use of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . A preparation method of 4-trifluoromethyl nicotinic acid has been disclosed, which belongs to the technical field of preparation methods of chemical drug intermediates .Molecular Structure Analysis

The InChI code for 5-(4-Trifluoromethylphenyl)nicotinic acid is 1S/C13H8F3NO2/c14-13(15,16)11-3-1-8(2-4-11)9-5-10(12(18)19)7-17-6-9/h1-7H, (H,18,19) .Chemical Reactions Analysis

Currently, there is limited information available on the specific chemical reactions involving 5-(4-Trifluoromethylphenyl)nicotinic acid .Physical And Chemical Properties Analysis

5-(4-Trifluoromethylphenyl)nicotinic acid has a predicted boiling point of 399.6±42.0 °C and a predicted density of 1.377±0.06 g/cm3 . Its pKa is predicted to be 2.01±0.10 .Aplicaciones Científicas De Investigación

Industrially, nicotinic acid is produced mainly by oxidation of 5-ethyl-2-methylpyridine with nitric acid . One of the by-products of the process is nitrous oxide, a gas that is difficult to recycle and manage, with a greenhouse effect 300 times stronger than CO2 .

A new technology for the industrial production of nicotinic acid is undoubtedly necessary to meet the needs of green chemistry and not burden the environment . There are ecological methods to produce nicotinic acid from commercially available raw materials such as 3-methylpyridine and 5-ethyl-2-methylpyridine .

The world produced 34,000 tons of nicotinic acid (NA) in 2014, 63% of which was intended as a feed additive, 22% as a food additive and for pharmaceutical use, and 15% for industrial applications . On an industrial scale, 90% of NA is produced synthetically from 3-methylpyridine or 5-ethyl-2-methylpyridine .

Nicotinic acid is an essential nutrient for humans and helps reduce fatigue and maintain healthy skin, efficient metabolism, and mental health . The symptoms of NA deficiency are referred to as the “three D” diseases, dermatitis, diarrhea, and dementia .

The world produced 34,000 tons of nicotinic acid (NA) in 2014, 63% of which was intended as a feed additive, 22% as a food additive and for pharmaceutical use, and 15% for industrial applications . On an industrial scale, 90% of NA is produced synthetically from 3-methylpyridine or 5-ethyl-2-methylpyridine .

Nicotinic acid is an essential nutrient for humans and helps reduce fatigue and maintain healthy skin, efficient metabolism, and mental health . The symptoms of NA deficiency are referred to as the “three D” diseases, dermatitis, diarrhea, and dementia .

Safety And Hazards

The safety information for 5-(4-Trifluoromethylphenyl)nicotinic acid indicates that it causes serious eye irritation . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling and wearing eye/face protection .

Propiedades

IUPAC Name |

5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)11-3-1-8(2-4-11)9-5-10(12(18)19)7-17-6-9/h1-7H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXNLWPGOSMAHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CN=C2)C(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364083 |

Source

|

| Record name | 5-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Trifluoromethylphenyl)nicotinic acid | |

CAS RN |

885959-44-4 |

Source

|

| Record name | 5-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Carboxymethyl)amino]propanoic acid hydrochloride](/img/structure/B1363659.png)

![4-{[2-(3-Methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenecarboxylic acid](/img/structure/B1363665.png)

![Methyl 3-[5-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B1363667.png)

![(2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(4-chloro-phenyl)-methanone](/img/structure/B1363677.png)

![1-(2,6-Dichlorobenzyl)-2-[(dimethylamino)methylene]-1,1-dimethylhydrazinium chloride](/img/structure/B1363707.png)